(1H-Pyrazol-4-yl)methanamine hydrochloride
CAS No.: 1196153-79-3
Cat. No.: VC2692997
Molecular Formula: C4H8ClN3
Molecular Weight: 133.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1196153-79-3 |
---|---|
Molecular Formula | C4H8ClN3 |
Molecular Weight | 133.58 g/mol |
IUPAC Name | 1H-pyrazol-4-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C4H7N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2,(H,6,7);1H |
Standard InChI Key | QPTMQARAKZDSPL-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1)CN.Cl |
Canonical SMILES | C1=C(C=NN1)CN.Cl |
Introduction
Chemical Identity and Structure
Molecular Identification
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3. It consists of a pyrazole ring with a methyl group at position 1 and a methanamine group at position 4, in the form of its hydrochloride salt. The compound is registered with CAS number 1107601-70-6 and is recognized in chemical databases including PubChem .
Structural Characteristics
The compound features a five-membered aromatic heterocycle (pyrazole) containing three carbon atoms and two adjacent nitrogen atoms. The pyrazole ring is substituted with a methyl group at the N1 position and a methanamine group at the C4 position. The hydrochloride salt formation enhances its solubility in aqueous media, making it more suitable for biological applications .
Chemical Identifiers
Table 1: Chemical Identifiers of (1-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride
Identifier Type | Value |
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IUPAC Name | (1-methylpyrazol-4-yl)methanamine;hydrochloride |
CAS Registry Number | 1107601-70-6 |
Molecular Formula | C5H10ClN3 |
Molecular Weight | 147.60 g/mol |
InChI | InChI=1S/C5H9N3.ClH/c1-8-4-5(2-6)3-7-8;/h3-4H,2,6H2,1H3;1H |
InChIKey | IPJABYVHNXMKEV-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)CN.Cl |
Physical and Chemical Properties
Physical State and Appearance
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically exists as a crystalline solid at room temperature. The compound's exact appearance varies depending on purification methods and crystal formation conditions .
Solubility Profile
As a hydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form. This property makes it particularly useful in biological assays and pharmaceutical applications where aqueous solubility is required. The protonation of the amine group contributes significantly to its solubility characteristics .
Synthesis Methods
Common Synthetic Routes
The synthesis of (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves several established organic chemistry procedures. One common approach begins with 1-methyl-1H-pyrazole, which undergoes formylation to introduce an aldehyde group at the C4 position. This aldehyde intermediate can then be converted to the primary amine through reductive amination, followed by treatment with hydrogen chloride to form the hydrochloride salt .
Industrial Production Considerations
For larger scale production, optimized synthetic routes are employed that maximize yield while minimizing waste production and purification requirements. The industrial synthesis may utilize alternative starting materials depending on cost-effectiveness and availability of reagents .
Chemical Reactions and Reactivity
Nucleophilic Properties
The primary amine group in (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride serves as a nucleophile in various chemical transformations. This reactivity makes it valuable as a building block in organic synthesis, particularly for creating more complex pyrazole derivatives .
Acid-Base Behavior
As a hydrochloride salt of a primary amine, this compound exhibits characteristic acid-base properties. The amine group can be deprotonated under basic conditions to generate the free base form, which displays different solubility and reactivity patterns compared to the hydrochloride salt .
Functional Group Transformations
The primary amine functionality can undergo numerous chemical transformations, including:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Reductive amination with aldehydes or ketones
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Formation of imines, ureas, or thioureas
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Conversion to diazonium salts
These transformations make the compound versatile in creating diverse chemical libraries for drug discovery programs .
Research Applications
Pharmaceutical Research
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride serves as a valuable building block in medicinal chemistry. The pyrazole ring is a privileged structure in pharmaceutical research, appearing in numerous bioactive compounds. The primary amine functionality allows for easy incorporation into larger molecular structures through various coupling reactions .
Chemical Biology
In chemical biology, this compound and its derivatives can be used to create chemical probes for investigating biological systems. The pyrazole scaffold provides a rigid core that can be designed to interact with specific protein binding sites .
Materials Science
Though less common, applications in materials science may involve incorporating the pyrazole structure into polymers or coordination complexes for specialized applications .
Biological Activity
Structure-Activity Relationships
The biological activity of pyrazole derivatives can be modulated by adjusting substitutions on the pyrazole ring. The methyl group at N1 and the methanamine at C4 in this compound provide specific electronic and steric properties that influence binding to biological targets .
Comparison with Related Compounds
Structural Analogs
Several structural analogs of (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride exist, including variants with different substituents on the pyrazole ring or modifications to the amine functionality. These include:
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The parent compound without methyl substitution: (1H-Pyrazol-4-yl)methanamine hydrochloride
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Compounds with additional functional groups on the pyrazole ring
Comparative Properties
Table 2: Comparison of (1-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride | C5H10ClN3 | 147.60 | Base compound with methyl at N1 |
(1H-Pyrazol-4-yl)methanamine hydrochloride | C4H8ClN3 | 133.57 | Lacks N1-methyl group |
Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride | C8H12ClF3N3 | 266.65 | Contains additional trifluoromethyl and N-methyl groups |
Data derived from chemical structures and molecular formulas
Analytical Methods
Spectroscopic Identification
The structural characterization of (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride typically employs multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the hydrogen and carbon environments
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Infrared (IR) spectroscopy can confirm functional groups including the N-H stretching of the primary amine
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Mass spectrometry verifies the molecular weight and fragmentation pattern
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and to monitor reactions involving this building block .
Future Research Directions
Medicinal Chemistry Opportunities
Future research may explore the potential of (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride as a scaffold for developing bioactive compounds with specific pharmacological properties. The pyrazole core provides a versatile platform for drug design .
Synthetic Methodology Development
The development of more efficient synthetic routes to (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride and its derivatives represents another area for future investigation. Green chemistry approaches and flow chemistry applications could potentially improve the accessibility of this useful building block .
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